Sulopenem

Descripción general

Descripción

Sulopenem is an orally bioavailable, broad-spectrum penem β-lactam antibiotic. It is currently under development for the treatment of infections caused by multi-drug resistant bacteria . It is a thiolanylthiopenem derivative patented by Pfizer Inc as an antibiotic with broad-spectrum antibacterial activity against most gram-positive and gram-negative bacteria .

Molecular Structure Analysis

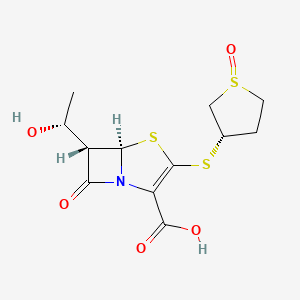

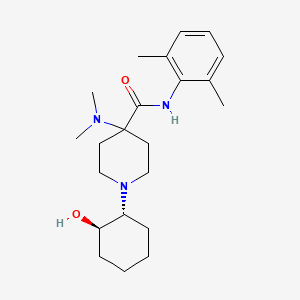

The chemical structure of Sulopenem shares properties of penicillins, cephalosporins, and carbapenems . The IUPAC name for Sulopenem is (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid .

Chemical Reactions Analysis

Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem .

Physical And Chemical Properties Analysis

The chemical formula of Sulopenem is C12H15NO5S3 . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

Treatment of Urinary Tract Infections (UTIs)

- Application Summary : Sulopenem is an intravenous and oral penem that possesses in vitro activity against fluoroquinolone-resistant, extended spectrum β-lactamases (ESBL)-producing, multidrug-resistant (MDR) Enterobacterales . It is being developed to treat patients with uncomplicated and complicated urinary tract infections (UTIs) as well as intra-abdominal infections .

- Methods of Application : Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem . In early studies, the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .

- Results or Outcomes : Sulopenem has demonstrated to be an efficacious and well-tolerated agent in clinical trials treating patients with both uncomplicated (sulopenem etzadroxil with probenecid in SURE-1) and complicated (intravenous sulopenem, stepping down to sulopenem etzadroxil with probenecid in SURE-2) UTIs .

Treatment of Complicated Urinary Tract Infections Including Pyelonephritis

- Application Summary : Sulopenem is a thiopenem antibiotic being developed for the treatment of multidrug-resistant infections . The availability of both intravenous (IV) and oral formulations will facilitate earlier hospital discharge .

- Methods of Application : Hospitalized adults with pyuria, bacteriuria, and signs and symptoms of complicated urinary tract infection (cUTI) were randomized to 5 days of IV sulopenem followed by oral sulopenem etzadroxil/probenecid or 5 days of IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate, depending on uropathogen susceptibility .

- Results or Outcomes : Noninferiority of sulopenem to the comparator regimen was not demonstrated, 67.8% vs 73.9% (difference, −6.1%; 95% confidence interval, −12.0 to −.1%). The difference was driven by a lower rate of asymptomatic bacteriuria in the subgroup of ertapenem-treated patients who stepped down to ciprofloxacin .

Treatment of Urinary Tract Infections (UTIs)

- Application Summary : Sulopenem is an intravenous and oral penem that possesses in vitro activity against fluoroquinolone-resistant, extended spectrum β-lactamases (ESBL)-producing, multidrug-resistant (MDR) Enterobacterales . It is being developed to treat patients with uncomplicated and complicated urinary tract infections (UTIs) as well as intra-abdominal infections .

- Methods of Application : Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem . In early studies, the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .

- Results or Outcomes : Sulopenem has demonstrated to be an efficacious and well-tolerated agent in clinical trials treating patients with both uncomplicated (sulopenem etzadroxil with probenecid in SURE-1) and complicated (intravenous sulopenem, stepping down to sulopenem etzadroxil with probenecid in SURE-2) UTIs .

Treatment of Complicated Urinary Tract Infections Including Pyelonephritis

- Application Summary : Sulopenem is a thiopenem antibiotic being developed for the treatment of multidrug-resistant infections . The availability of both intravenous (IV) and oral formulations will facilitate earlier hospital discharge .

- Methods of Application : Hospitalized adults with pyuria, bacteriuria, and signs and symptoms of complicated urinary tract infection (cUTI) were randomized to 5 days of IV sulopenem followed by oral sulopenem etzadroxil/probenecid or 5 days of IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate, depending on uropathogen susceptibility .

- Results or Outcomes : Noninferiority of sulopenem to the comparator regimen was not demonstrated, 67.8% vs 73.9% (difference, −6.1%; 95% confidence interval, −12.0 to −.1%). The difference was driven by a lower rate of asymptomatic bacteriuria in the subgroup of ertapenem-treated patients who stepped down to ciprofloxacin .

Treatment of Urinary Tract Infections (UTIs)

- Application Summary : Sulopenem is an intravenous and oral penem that possesses in vitro activity against fluoroquinolone-resistant, extended spectrum β-lactamases (ESBL)-producing, multidrug-resistant (MDR) Enterobacterales . It is being developed to treat patients with uncomplicated and complicated urinary tract infections (UTIs) as well as intra-abdominal infections .

- Methods of Application : Sulopenem is available as an oral prodrug formulation, sulopenem etzadroxil, which is hydrolyzed by intestinal esterases, resulting in active sulopenem . In early studies, the S isomer of CP-65,207, later developed as sulopenem, demonstrated greater absorption, higher drug concentrations in the urine, and increased stability against the renal enzyme dehydropeptidase-1 compared with the R isomer .

- Results or Outcomes : Sulopenem has demonstrated to be an efficacious and well-tolerated agent in clinical trials treating patients with both uncomplicated (sulopenem etzadroxil with probenecid in SURE-1) and complicated (intravenous sulopenem, stepping down to sulopenem etzadroxil with probenecid in SURE-2) UTIs .

Treatment of Complicated Urinary Tract Infections Including Pyelonephritis

- Application Summary : Sulopenem is a thiopenem antibiotic being developed for the treatment of multidrug-resistant infections . The availability of both intravenous (IV) and oral formulations will facilitate earlier hospital discharge .

- Methods of Application : Hospitalized adults with pyuria, bacteriuria, and signs and symptoms of complicated urinary tract infection (cUTI) were randomized to 5 days of IV sulopenem followed by oral sulopenem etzadroxil/probenecid or 5 days of IV ertapenem followed by oral ciprofloxacin or amoxicillin-clavulanate, depending on uropathogen susceptibility .

- Results or Outcomes : Noninferiority of sulopenem to the comparator regimen was not demonstrated, 67.8% vs 73.9% (difference, −6.1%; 95% confidence interval, −12.0 to −.1%). The difference was driven by a lower rate of asymptomatic bacteriuria in the subgroup of ertapenem-treated patients who stepped down to ciprofloxacin .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S3/c1-5(14)7-9(15)13-8(11(16)17)12(20-10(7)13)19-6-2-3-21(18)4-6/h5-7,10,14H,2-4H2,1H3,(H,16,17)/t5-,6+,7+,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSUCZWOEMTFAQ-IIOOQZKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)SC3CCS(=O)C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)S[C@H]3CCS(=O)C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |

CAS RN |

120788-07-0 | |

| Record name | Sulopenem [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120788070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-Morpholinyl)ethyl]-N'-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea](/img/structure/B1682456.png)

![6-Chloro-7-{[2-(morpholin-4-yl)ethyl]amino}quinoline-5,8-dione](/img/structure/B1682467.png)

![(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one](/img/structure/B1682470.png)